molecular formula C20H21N5OS B11262438 N-Benzyl-6-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyridazin-3-amine

N-Benzyl-6-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyridazin-3-amine

Cat. No.: B11262438
M. Wt: 379.5 g/mol
InChI Key: YWIQXUPNUGOQCM-UHFFFAOYSA-N
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Description

N-Benzyl-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that features a pyridazine ring substituted with a benzyl group, a piperazine ring, and a thiophene-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazin-3-amine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine core.

    Attachment of the Thiophene-2-carbonyl Group: The thiophene-2-carbonyl group is attached through acylation reactions, often using thiophene-2-carbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiophene ring or the piperazine ring.

    Reduction: Reduction reactions can target the carbonyl group or the pyridazine ring.

    Substitution: The benzyl group and the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-Benzyl-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyridazin-3-amine
  • N-Benzyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazin-3-amine

Uniqueness

N-Benzyl-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazin-3-amine is unique due to the presence of the thiophene-2-carbonyl group, which imparts distinct electronic and steric properties. This makes the compound potentially more effective in certain biological applications compared to its analogs with different carbonyl substituents.

Properties

Molecular Formula

C20H21N5OS

Molecular Weight

379.5 g/mol

IUPAC Name

[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C20H21N5OS/c26-20(17-7-4-14-27-17)25-12-10-24(11-13-25)19-9-8-18(22-23-19)21-15-16-5-2-1-3-6-16/h1-9,14H,10-13,15H2,(H,21,22)

InChI Key

YWIQXUPNUGOQCM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC=CS4

Origin of Product

United States

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